

Application Notes and Protocols for In Vitro Susceptibility Testing of Ibrexafungerp Citrate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to the novel antifungal agent, **Ibrexafungerp Citrate**. The information is compiled from established methodologies, primarily focusing on the broth microdilution techniques standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Ibrexafungerp is the first-in-class triterpenoid antifungal agent that inhibits the (1,3)- β -D-glucan synthase enzyme, a critical component of the fungal cell wall.[1] This novel mechanism of action provides activity against a broad spectrum of fungal pathogens, including species resistant to other antifungal classes.[1] Accurate in vitro susceptibility testing is crucial for understanding its spectrum of activity, monitoring for the development of resistance, and guiding clinical use.

The most widely accepted and standardized methods for in vitro antifungal susceptibility testing are broth microdilution assays. These methods determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Data Summary



The following tables summarize the in vitro activity of Ibrexafungerp against various fungal species as determined by CLSI and EUCAST broth microdilution methods.

Table 1: Ibrexafungerp MIC Ranges for Candida Species

| Candida Species | CLSI MIC Range (µg/mL) | EUCAST MIC Range (mg/L) |
|-----------------|------------------------|-------------------------|
| C. albicans | 0.03 - 0.5 | 0.016 - 0.5[2][3][4] |
| C. auris | 0.25 - 2[5] | 0.06 - 2[6][7][8] |
| C. glabrata | 0.125 - 1 | 0.25 - 0.5[6] |
| C. parapsilosis | <0.03 - 1 | 0.06 - ≥8[2] |
| C. tropicalis | <0.03 - 1 | 0.06 - ≥8[2][3][4] |
| C. krusei | 0.5 - 1 | 1[3][4] |

Note: MIC values can vary based on the specific isolates tested and the methodology used. Researchers should always include appropriate quality control strains.

Table 2: Ibrexafungerp MEC Ranges for Aspergillus Species

| Aspergillus Species | CLSI MEC Range (mg/L) | EUCAST MEC Range (mg/L) |
|---------------------|----------------------------|------------------------------|
| A. fumigatus | 0.06 (MEC ₅₀) | 0.03 (MEC ₅₀)[9] |
| A. flavus | <0.06 (MEC ₅₀) | Not Reported |
| A. terreus | Not Reported | Not Reported |
| A. niger | Not Reported | Not Reported |

Note: For filamentous fungi like Aspergillus, the endpoint for reading is the Minimum Effective Concentration (MEC), which is the lowest concentration of the drug that leads to the growth of small, rounded, compact hyphal forms as compared to the hyphal growth in the control well.[9]

Table 3: Quality Control (QC) Ranges for Ibrexafungerp



| QC Strain | CLSI 24-hour MIC Range (µg/mL) | EUCAST Modal MIC (mg/L) |
|----------------------------|-----------------------------------|-------------------------|
| C. parapsilosis ATCC 22019 | Tentative ranges adopted[10] | 0.25[8] |
| C. krusei ATCC 6258 | Tentative ranges adopted[10] | 0.5[8] |
| C. albicans ATCC 64548 | Not specified | 0.06[8] |
| C. albicans CNM-CL-F8555 | Not specified | 0.125[11] |

Note: QC ranges are essential for ensuring the accuracy and reproducibility of susceptibility testing results. Laboratories should adhere to the latest QC ranges published by the respective standards development organizations.

Experimental Protocols Broth Microdilution Method for Yeasts (CLSI M27-A4)

This protocol is a generalized procedure based on the CLSI M27-A4 document for determining the MIC of Ibrexafungerp against yeast isolates.[12][13]

Materials:

- Ibrexafungerp Citrate powder
- Dimethyl sulfoxide (DMSO)
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (35°C)
- Yeast isolates
- Quality control strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)



Procedure:

- Drug Preparation:
 - Prepare a stock solution of Ibrexafungerp in DMSO.
 - Perform serial twofold dilutions of Ibrexafungerp in RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 to 16 μg/mL in the microtiter plate wells.
- Inoculum Preparation:
 - Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
 - Prepare a yeast suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
 - Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5×10^3 to 2.5×10^3 CFU/mL in the microtiter plate wells.
- Plate Inoculation:
 - Add 100 μL of the standardized inoculum to each well of the microtiter plate containing
 100 μL of the serially diluted Ibrexafungerp.
 - Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
- Incubation:
 - Incubate the plates at 35°C for 24-48 hours.
- Endpoint Reading:
 - The MIC is read as the lowest concentration of Ibrexafungerp that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or with a spectrophotometer.



Broth Microdilution Method for Yeasts (EUCAST E.Def 7.3.2)

This protocol is a generalized procedure based on the EUCAST E.Def 7.3.2 document.[11][14]

Materials:

- Ibrexafungerp Citrate powder
- DMSO
- RPMI 1640 medium with L-glutamine, without bicarbonate, supplemented with 2% glucose
- Sterile 96-well microtiter plates
- Spectrophotometer (530 nm)
- Incubator (35-37°C)
- Yeast isolates
- Quality control strains

Procedure:

- Drug Preparation:
 - Similar to the CLSI method, prepare serial twofold dilutions of Ibrexafungerp in RPMI 1640
 with 2% glucose to achieve the desired final concentrations.
- Inoculum Preparation:
 - Prepare a yeast suspension and adjust it spectrophotometrically to a specific cell density.
 - Dilute the suspension to achieve a final inoculum concentration of 0.5×10^5 to 2.5×10^5 CFU/mL in the microtiter plate wells.
- Plate Inoculation:

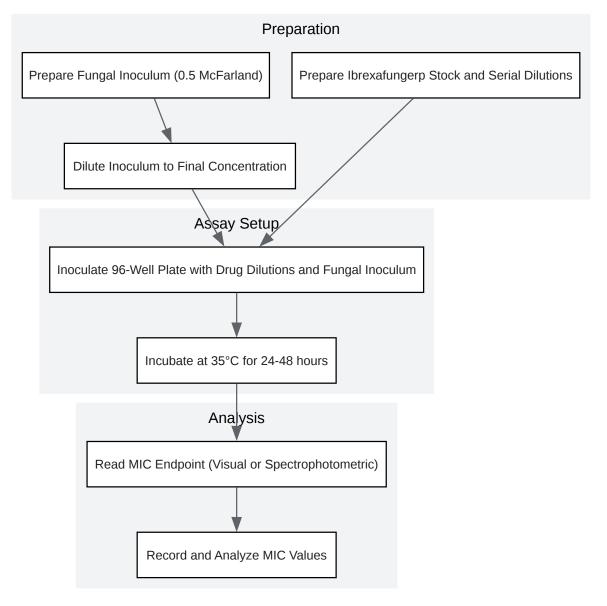


- $\circ~$ Add 100 μL of the standardized inoculum to each well containing 100 μL of the diluted drug.
- Include growth and sterility controls.
- Incubation:
 - Incubate the plates at 35-37°C for 24 hours.
- Endpoint Reading:
 - The MIC is determined as the lowest concentration of Ibrexafungerp that causes a ≥50% reduction in absorbance at 530 nm compared to the growth control.

Visualizations



Broth Microdilution Workflow for Ibrexafungerp



Click to download full resolution via product page

Caption: Workflow for Broth Microdilution Susceptibility Testing.



Standardized Method (CLSI/EUCAST) Outputs QC Strain Process QC Result In Vitro Susceptibility Test MIC Value Interpretation (Susceptible/Resistant - if breakpoints exist)

Logical Relationship of Susceptibility Testing Components

Click to download full resolution via product page

Caption: Components of In Vitro Susceptibility Testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ibrexafungerp: A narrative overview PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]



- 6. scynexis.com [scynexis.com]
- 7. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. njccwei.com [njccwei.com]
- 11. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro pH Activity of Ibrexafungerp against Fluconazole-Susceptible and -Resistant Candida Isolates from Women with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Susceptibility Testing of Ibrexafungerp Citrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827622#in-vitro-susceptibility-testing-methodsfor-ibrexafungerp-citrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com